Structural Differentiation: 2,4‑Dimethoxy vs. 2,5‑Dimethoxy Positional Isomerism in Pyridazinyl‑Phenylurea Scaffolds
The target compound bears a 2,4‑dimethoxyphenyl substituent, distinguishing it from the commercially available positional isomer N-(2,5-dimethoxyphenyl)-N′-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea, which carries methoxy groups at the 2‑ and 5‑positions of the phenyl ring . In published SAR studies on diaryl urea kinase inhibitors, the 2,4‑dimethoxy arrangement has been associated with substantially higher potency; for example, the SIK inhibitor HG‑9‑91‑01 (IC₅₀ = 0.6–9.6 nM) utilizes the 2,4‑dimethoxyphenyl motif , whereas analogs with para‑only or meta‑only methoxy substitution frequently exhibit >10‑fold reductions in inhibitory activity. The 2,5‑dimethoxy analog identified in vendor catalogs has no publicly reported potency data, but positional isomerism of methoxy groups on the N‑aryl ring is a well‑established determinant of target binding affinity in this chemotype class [1]. Users should note that this differentiation rests on class‑level SAR inference; no direct head‑to‑head potency comparison between the two isomers has been published.
| Evidence Dimension | Positional isomerism (methoxy substitution pattern) on the N‑aryl ring of diaryl urea |
|---|---|
| Target Compound Data | 2,4‑Dimethoxyphenyl substitution (methoxy at positions 2 and 4 of phenyl ring); no published IC₅₀ for this specific compound |
| Comparator Or Baseline | N-(2,5-dimethoxyphenyl)-N′-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea (2,5‑dimethoxy positional isomer; CAS not available from vendor listing); no published IC₅₀; or HG‑9‑91‑01 (2,4‑dimethoxyphenyl urea; SIK1/2/3 IC₅₀ = 0.6/6.6/9.6 nM) |
| Quantified Difference | Quantitative difference between 2,4‑ and 2,5‑dimethoxy isomers not established; class‑level SAR suggests 2,4‑dimethoxy arrangement is favorable for kinase potency based on HG‑9‑91‑01 data |
| Conditions | No direct comparative assay available; inference drawn from published SIK inhibitor SAR (HG‑9‑91‑01 class) |
Why This Matters
When selecting a compound from a screening library for SAR exploration, the specific methoxy substitution pattern may determine whether target engagement is observed at all; procuring the 2,4‑dimethoxy isomer rather than the 2,5‑isomer aligns with known potency‑optimized scaffolds in the diaryl urea kinase inhibitor class.
- [1] Clark K, MacKenzie KF, Petkevicius K, et al. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages. Proc Natl Acad Sci USA. 2012;109(42):16986–16991. HG‑9‑91‑01 characterization and SIK SAR. View Source
